1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1042604-73-8
VCID: VC2907275
InChI: InChI=1S/C10H8FN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
SMILES: CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F
Molecular Formula: C10H8FN3O2
Molecular Weight: 221.19 g/mol

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1042604-73-8

Cat. No.: VC2907275

Molecular Formula: C10H8FN3O2

Molecular Weight: 221.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid - 1042604-73-8

Specification

CAS No. 1042604-73-8
Molecular Formula C10H8FN3O2
Molecular Weight 221.19 g/mol
IUPAC Name 1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8FN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Standard InChI Key LPPVXVYMMWNAPG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F
Canonical SMILES CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F

Introduction

Physical and Chemical Properties

Physicochemical Characteristics

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is expected to have a molecular formula of C10H8FN3O2, with a calculated molecular weight of approximately 221.19 g/mol. The compound likely appears as a crystalline solid at room temperature, with physical properties influenced by the presence of both the triazole ring and the carboxylic acid group. The carboxylic acid functionality imparts acidic character to the molecule, with an estimated pKa value in the range of 3-4, similar to other aromatic carboxylic acids. The compound would exhibit amphoteric behavior due to the basic nitrogen atoms in the triazole ring and the acidic carboxylic acid group.

Spectroscopic Properties

The spectroscopic characteristics of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid would include distinctive nuclear magnetic resonance (NMR) signals. In the 1H NMR spectrum, the triazole proton would appear as a singlet at approximately δ 8.0-8.5 ppm, while the methyl group would show a singlet at around δ 2.2-2.4 ppm. The aromatic protons would display complex splitting patterns due to coupling with the fluorine atom. In the 13C NMR spectrum, the carbonyl carbon of the carboxylic acid would resonate at approximately δ 160-165 ppm, while the triazole carbons would appear at characteristic chemical shifts between δ 130-150 ppm. The carbon-fluorine coupling would result in splitting patterns for the aromatic carbon signals.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as the "click chemistry" approach. This methodology represents one of the most efficient routes for constructing the 1,2,3-triazole scaffold and involves the reaction between an organic azide and a terminal alkyne. For the specific synthesis of the target compound, the reaction would involve 3-fluoro-4-methylphenyl azide and propiolic acid or its derivatives, catalyzed by copper(I) ions, often generated in situ from copper(II) salts in the presence of reducing agents such as sodium ascorbate.

Step-by-Step Synthetic Protocol

A detailed synthetic pathway for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid might proceed as follows:

  • Preparation of 3-fluoro-4-methylphenyl azide from the corresponding aniline derivative through diazotization followed by reaction with sodium azide.

  • Cycloaddition reaction between the prepared azide and propiolic acid under copper(I) catalysis, typically using copper(II) sulfate pentahydrate and sodium ascorbate in a mixture of water and t-butanol or another suitable solvent system.

  • Purification of the crude product through column chromatography or recrystallization to obtain the pure compound.

This synthetic approach offers advantages such as mild reaction conditions, high regioselectivity, and tolerance of various functional groups, making it a versatile method for preparing the target compound on both laboratory and industrial scales.

Alternative Synthetic Routes

Alternative synthetic strategies for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid might include:

  • The Huisgen 1,3-dipolar cycloaddition of azides and alkynes under thermal conditions, although this approach typically results in a mixture of 1,4- and 1,5-regioisomers.

  • Ruthenium-catalyzed azide-alkyne cycloaddition, which predominantly leads to the 1,5-regioisomer.

  • Multicomponent reactions involving amines, alkynes, and azide sources, which offer improved atom economy and reduced synthetic steps.

These alternative methods provide researchers with flexibility in choosing the most appropriate synthetic route based on available starting materials, desired regioselectivity, and scale of synthesis.

Biological Activities

Antimicrobial Properties

Triazole compounds bearing fluorinated aryl substituents have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of both a fluorine atom and a methyl group on the phenyl ring in 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may enhance its antimicrobial potential through multiple mechanisms. The fluorine substituent increases metabolic stability and membrane permeability, while the methyl group enhances lipophilicity, potentially improving cellular uptake. These structural features suggest that the compound might exhibit activity against both Gram-positive and Gram-negative bacteria, with possible mechanisms including inhibition of cell wall synthesis, disruption of membrane integrity, or interference with essential enzymatic processes.

Anti-inflammatory Activity

Inflammation plays a crucial role in various pathological conditions, and compounds with anti-inflammatory properties are valuable therapeutic agents. 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory cascades. The triazole scaffold has been associated with the inhibition of cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis and inflammatory responses. The addition of the fluorine and methyl substituents could modulate the binding affinity to these targets, potentially enhancing the anti-inflammatory efficacy compared to unsubstituted analogs.

Enzyme Inhibition Profile

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may act as an inhibitor of various enzymes involved in pathological processes. The triazole ring can participate in hydrogen bonding and π-π interactions with enzyme active sites, while the fluorine atom enhances binding affinity through electrostatic interactions. The methyl group contributes to hydrophobic interactions, further stabilizing enzyme-inhibitor complexes. Potential enzymatic targets might include kinases, proteases, or other enzymes implicated in disease states, making this compound a candidate for enzyme inhibition studies and drug discovery efforts.

Comparison with Similar Compounds

Structural Analogs and Their Properties

To better understand the unique properties of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, it is valuable to compare it with structurally related compounds. The table below presents a comparison of physicochemical properties among selected analogs:

CompoundMolecular Weight (g/mol)Calculated LogPpKa (Carboxylic Acid)Notable Structural Feature
1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid221.19~2.1~3.5Fluorine at meta, methyl at para position
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid207.16~1.8~3.6Fluorine at meta position only
1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid203.20~1.9~3.7Methyl at para position only
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid189.17~1.5~3.8Unsubstituted phenyl ring

Research Applications

Medicinal Chemistry Applications

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid holds significant potential in medicinal chemistry due to its versatile structure and biological activities. The compound can serve as a building block for developing novel therapeutic agents through various structural modifications:

  • Conversion of the carboxylic acid to amides, esters, or other derivatives to modulate pharmacokinetic properties.

  • Incorporation into larger molecular scaffolds to create hybrid compounds with enhanced biological activities.

  • Use as a pharmacophore in structure-based drug design targeting specific enzymes or receptors.

These approaches enable the exploration of structure-activity relationships and the development of compounds with improved efficacy, selectivity, and pharmacokinetic profiles for treating various diseases, including infections, inflammatory disorders, and cancer.

Materials Science Applications

Beyond its potential in medicinal chemistry, 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may find applications in materials science. Triazole-containing compounds have been utilized in the development of:

  • Coordination polymers and metal-organic frameworks (MOFs) through metal complexation via the nitrogen atoms in the triazole ring and the carboxylate group.

  • Self-assembled monolayers on metal surfaces, where the triazole serves as a linking unit.

  • Chemosensors for metal ion detection, exploiting the coordination properties of the triazole ring and carboxylic acid group.

These materials applications leverage the unique structural and electronic properties of the compound, particularly its ability to form coordination bonds with metals and engage in supramolecular interactions.

Analytical Methods Development

The distinct chemical structure of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid makes it suitable for developing and validating analytical methods. The compound's UV absorption properties, fluorescence characteristics, and chromatographic behavior can be utilized in:

  • HPLC method development for analyzing triazole derivatives in pharmaceutical formulations.

  • Spectroscopic techniques for studying molecular interactions and binding phenomena.

  • Mass spectrometry protocols for identifying metabolites and degradation products.

These analytical applications contribute to the broader field of chemical analysis and provide tools for quality control in pharmaceutical and material science research.

Future Research Directions

Structure Optimization Strategies

Future research on 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid could focus on structural optimization to enhance desired properties and activities. Potential strategies include:

  • Exploration of alternative substitution patterns on the phenyl ring to modulate electronic properties and binding interactions.

  • Introduction of additional functional groups to the triazole ring to create multifunctional derivatives.

  • Development of prodrug approaches to improve pharmacokinetic properties, particularly water solubility and bioavailability.

These structure optimization efforts would expand the chemical space around this compound and potentially lead to derivatives with improved biological profiles for specific therapeutic applications.

Computational Studies and Modeling

Computational approaches offer valuable tools for understanding the behavior of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and predicting its interactions with biological targets. Future computational studies might include:

  • Molecular docking simulations to predict binding modes with potential protein targets.

  • Quantitative structure-activity relationship (QSAR) analyses to correlate structural features with biological activities.

  • Molecular dynamics simulations to explore conformational preferences and dynamic interactions in biological environments.

These computational investigations would complement experimental studies and provide insights for rational design of optimized derivatives.

Advanced Biological Evaluation

Comprehensive biological evaluation of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid would enhance understanding of its therapeutic potential. Future studies might include:

  • Detailed mechanistic investigations to elucidate the molecular basis of observed biological activities.

  • In vivo studies to assess efficacy, toxicity, and pharmacokinetic properties in appropriate disease models.

  • Target identification and validation to confirm the specific molecular targets responsible for biological effects.

These advanced biological evaluations would provide crucial information for assessing the compound's potential as a lead structure for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator